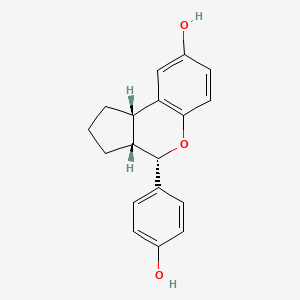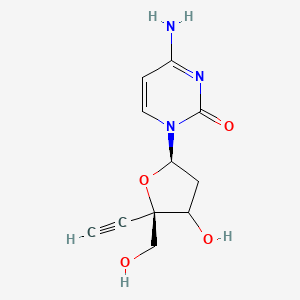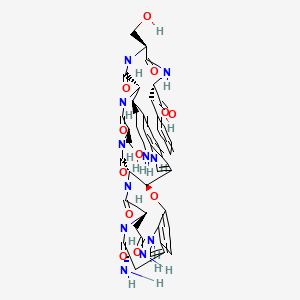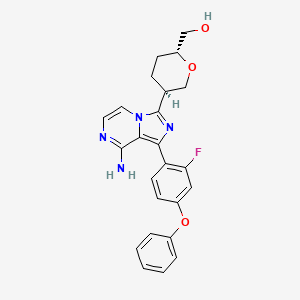
Ancistrotecine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ancistrotecine B is a naphthylisoquinoline alkaloid known for its potent inhibitory effects on the Nav1.7 sodium channel. This compound has garnered significant attention due to its ability to alleviate inflammatory pain in mice . The molecular formula of this compound is C26H31NO4, and it has a molecular weight of 421.53 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Ancistrotecine B are not well-documented. given its research applications, it is likely produced in specialized laboratories under controlled conditions to ensure purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Ancistrotecine B primarily undergoes reactions typical of naphthylisoquinoline alkaloids. These reactions include:
Reduction: Reduction reactions may also be possible, but detailed information is lacking.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions for these reactions depend on the desired outcome and the functional groups involved.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have varying biological activities and properties.
Aplicaciones Científicas De Investigación
Ancistrotecine B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying naphthylisoquinoline alkaloids and their chemical properties.
Biology: Investigated for its effects on sodium channels and its potential as a tool for studying ion channel function.
Medicine: Explored for its potential therapeutic effects, particularly in alleviating inflammatory pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
Ancistrotecine B exerts its effects by inhibiting the Nav1.7 sodium channel with an IC50 value of 0.73 μM . This inhibition reduces the influx of sodium ions, thereby decreasing neuronal excitability and alleviating pain. The molecular targets and pathways involved include the Nav1.7 sodium channel, which plays a crucial role in pain signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ancistrotecine B is similar to other sodium channel inhibitors, such as:
Lidocaine: An amide local anesthetic with anti-inflammatory properties.
Amitriptyline hydrochloride: A tricyclic antidepressant with antinociceptive activities.
Phenytoin sodium: A stabilizer for voltage-gated sodium channels.
Uniqueness
What sets this compound apart from these compounds is its specific inhibition of the Nav1.7 sodium channel, which is particularly relevant for pain management. Its unique structure as a naphthylisoquinoline alkaloid also distinguishes it from other sodium channel inhibitors.
Propiedades
Fórmula molecular |
C26H31NO4 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
4-[(1S,3S)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-7-yl]-8-methoxy-6-methylnaphthalen-1-ol |
InChI |
InChI=1S/C26H31NO4/c1-14-10-19-18(8-9-20(28)24(19)21(11-14)29-5)25-22(30-6)13-17-12-15(2)27(4)16(3)23(17)26(25)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16-/m0/s1 |
Clave InChI |
LPLDOTPFINCOQG-HOTGVXAUSA-N |
SMILES isomérico |
C[C@H]1CC2=CC(=C(C(=C2[C@@H](N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)




![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)



![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)
